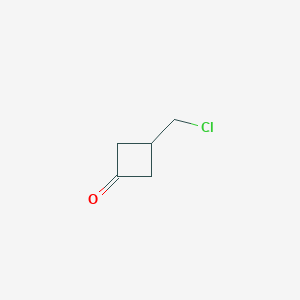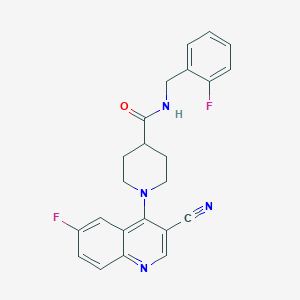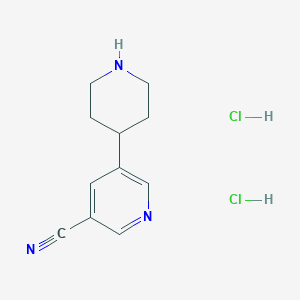
3-(Chloromethyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)cyclobutan-1-one is a chemical compound with the CAS number 175021-13-3 . It has a molecular weight of 118.56 and its molecular formula is C5H7ClO . The compound appears as a colorless liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(chloromethyl)cyclobutanone . The InChI code for this compound is 1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It should be stored at temperatures between 0-8°C . .科学的研究の応用
Synthesis of Methanoproline Analogues
3-(Chloromethyl)cyclobutan-1-one is utilized in the synthesis of methanoproline analogues. A two-step synthetic approach involves reversible addition of hydrogen cyanide under specific conditions, leading to the formation of these analogues. This method is significant in organic chemistry, particularly in the creation of novel compounds with potential pharmaceutical applications (Rammeloo, Stevens, & de Kimpe, 2002).
Nonpeptidic GLP-1 Receptor Agonists
In medicinal chemistry, cyclobutane derivatives, including this compound, have been identified as novel nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor. These compounds are significant in the development of new treatments for conditions like diabetes (Liu et al., 2012).
Antibacterial Applications
The antibacterial effects of cyclobutane derivatives, possibly including this compound, have been noted in medicinal chemistry. The crystal structure of related compounds indicates potential applications in the development of new antibacterial agents (Sarı et al., 2002).
Photoreactive Properties
Research into the photoreactive properties of cyclobutane derivatives, including those related to this compound, has been conducted. These studies are crucial for understanding the chemical behavior of these compounds under light irradiation, which can be important in photochemistry and materials science (Toda, Motomura, & Oshima, 1974).
Radical Cation Probes
This compound derivatives have been studied for their role in radical cation probes, particularly in intramolecular cyclobutanation reactions. These studies contribute to our understanding of radical chemistry and are important in the synthesis of complex organic molecules (Schepp et al., 1997).
Synthesis of Bicyclooctenones
This compound is also used in the synthesis of bicyclo[3.3.0]octenones, which are important in organic synthesis and potentially in the development of pharmaceuticals. This demonstrates the versatility of this compound in synthetic organic chemistry (Kashima et al., 2007).
Molecular Structure Analysis
The molecular structures of cyclobutane derivatives, including those related to this compound, have been extensively analyzed to understand their physical and chemical properties. This research is vital for the development of new materials and drugs (Busetti et al., 1980).
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWWGRZUVTWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)
![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)
![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)
![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)
![4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989933.png)
![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)
![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)

